(4-Methyl-1,2-oxazol-3-yl)methanesulfonyl chloride
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Overview
Description
(4-Methyl-1,2-oxazol-3-yl)methanesulfonyl chloride is an organic compound with the molecular formula C5H6ClNO3S. It is a versatile and cost-effective compound extensively utilized in scientific research and organic synthesis. This compound exists as a colorless, odorless, and crystalline solid that readily dissolves in water, ethanol, and various organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-1,2-oxazol-3-yl)methanesulfonyl chloride typically involves the reaction of (4-Methylisoxazol-3-yl)methanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
(4-Methylisoxazol-3-yl)methanol+Chlorosulfonic acid→(4-Methylisoxazol-3-yl)methanesulfonyl chloride+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-1,2-oxazol-3-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be involved in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative .
Scientific Research Applications
(4-Methyl-1,2-oxazol-3-yl)methanesulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds, including peptides and nucleosides.
Biology: The compound is utilized in the synthesis of biologically active molecules, such as enzyme inhibitors and pharmaceuticals.
Medicine: It plays a role in the development of drugs, particularly in the synthesis of anticancer and antiviral agents.
Industry: The compound is employed in the production of polymers, nanomaterials, and catalysts.
Mechanism of Action
The mechanism of action of (4-Methyl-1,2-oxazol-3-yl)methanesulfonyl chloride involves its ability to act as a nucleophile and an electrophile. The sulfonyl chloride group can undergo nucleophilic attack, leading to the formation of new bonds with other organic molecules. This property makes it a valuable reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- (5-Methylisoxazol-3-yl)methanesulfonyl chloride
- (4-Iodo-3-methylisoxazol-5-yl)methanol
- Sulfamethoxazole
Uniqueness
(4-Methyl-1,2-oxazol-3-yl)methanesulfonyl chloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Compared to other similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in scientific research and industry .
Properties
IUPAC Name |
(4-methyl-1,2-oxazol-3-yl)methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNO3S/c1-4-2-10-7-5(4)3-11(6,8)9/h2H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHAJTEKVISPEMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CON=C1CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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